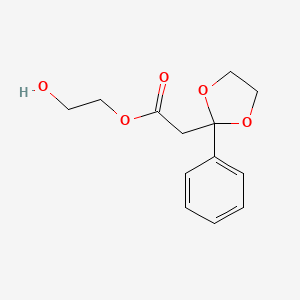
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both nitrobenzyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Nitration of Benzylamine: Benzylamine is nitrated to introduce the nitro group at the ortho position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Formation of Propan-2-amine: The final step involves the formation of the propan-2-amine structure through appropriate amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products
Reduction: Formation of N-(2-aminobenzyl)-N-(trifluoromethyl)propan-2-amine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
科学的研究の応用
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of materials with unique chemical properties.
作用機序
The mechanism of action would depend on the specific application of the compound. Generally, the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
N-(2-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethan-2-amine: Similar structure but with an ethyl group instead of a propan-2-amine group.
特性
分子式 |
C11H13F3N2O2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC名 |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16(17)18/h3-6,8H,7H2,1-2H3 |
InChIキー |
ZHDDRRVVKPTPFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


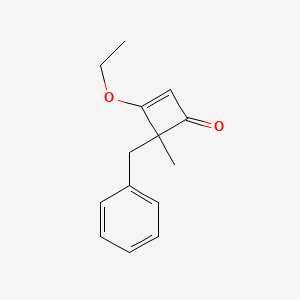
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)

![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
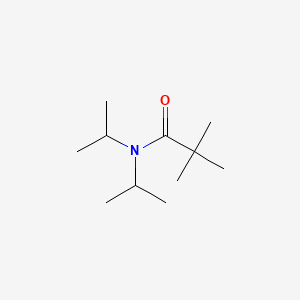
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
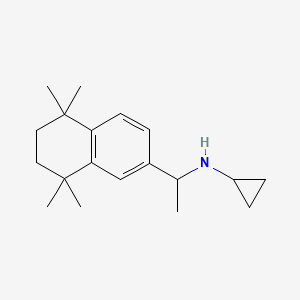
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
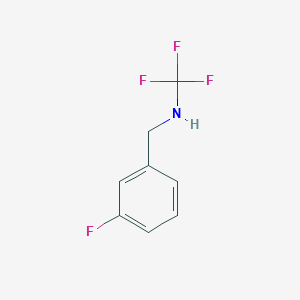
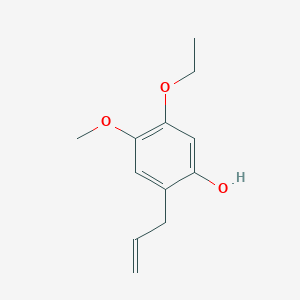
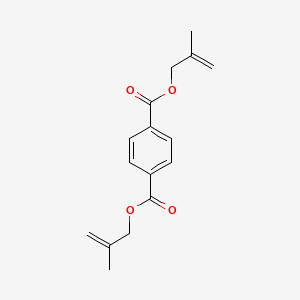
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
